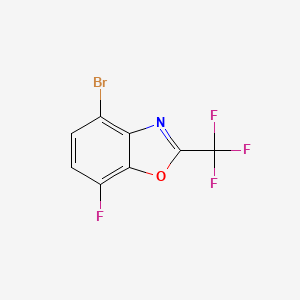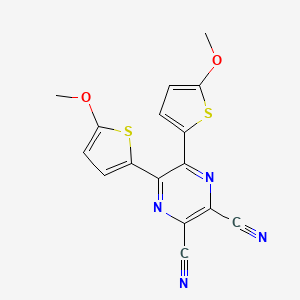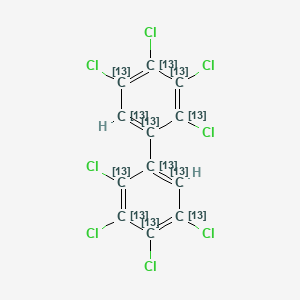![molecular formula C13H8F5NO B15292489 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with aniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Bases like potassium carbonate, solvents like DMF, and nucleophiles such as aniline.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
- 4-Bromo-2,6-difluoroaniline
Comparison: 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H8F5NO |
|---|---|
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H8F5NO/c14-10-5-7(13(16,17)18)6-11(15)12(10)20-9-3-1-8(19)2-4-9/h1-6H,19H2 |
Clave InChI |
KODBWZAETVVUHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



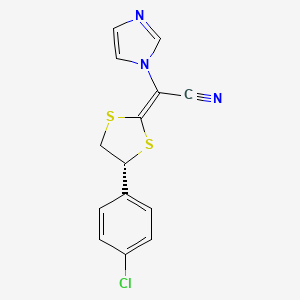
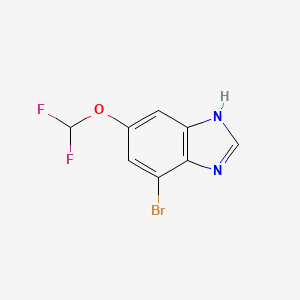
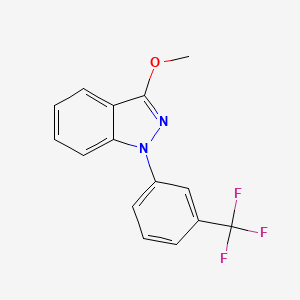
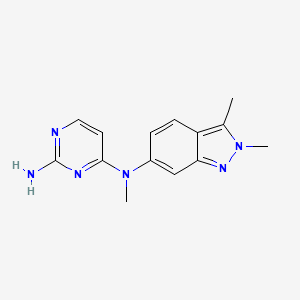
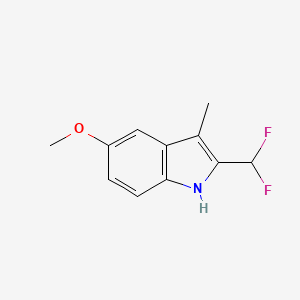
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
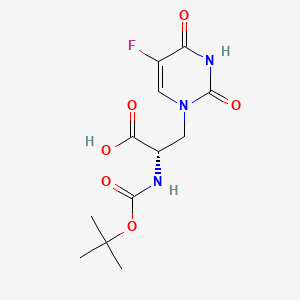
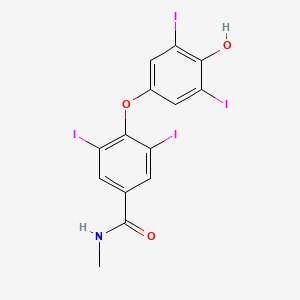
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
